molecular formula C25H19N3O2 B6103867 2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B6103867
M. Wt: 393.4 g/mol
InChI Key: FLDGGGCUUGDYAI-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazoline moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives are also notable for their pharmacological activities, making this compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 5-methoxyindole-3-carbaldehyde with an appropriate amine to form the indole derivative, followed by cyclization with a quinazoline precursor under acidic or basic conditions . The reaction conditions often require the use of catalysts such as palladium or zinc oxide nanoparticles to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazoline moiety can inhibit specific kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This dual action makes the compound a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combined indole and quinazoline structures, which confer a broad spectrum of biological activities. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-30-19-12-13-22-21(15-19)17(16-26-22)11-14-24-27-23-10-6-5-9-20(23)25(29)28(24)18-7-3-2-4-8-18/h2-16,26H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDGGGCUUGDYAI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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